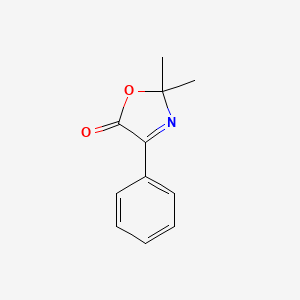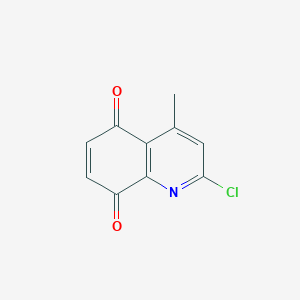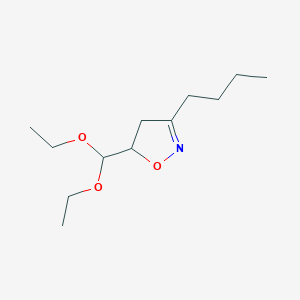![molecular formula C34H33NP2 B12894312 N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline CAS No. 872729-02-7](/img/no-structure.png)
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline: is an organic compound that belongs to the class of phosphine ligands. It is characterized by the presence of two diphenylphosphanyl groups attached to a 3,5-dimethylaniline core. This compound is known for its applications in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline can undergo oxidation to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding phosphine.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other ligands. This is often achieved using halogenated compounds under mild conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, typically in the presence of a base.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is explored for its potential in biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing to investigate its role in the design of new pharmaceuticals, especially those involving metal coordination.
Industry: It is used in industrial catalysis processes, including hydroformylation, hydrogenation, and cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Bis(diphenylphosphino)methane: Another phosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)benzene: Known for its use in forming stable metal complexes.
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Uniqueness: N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline is unique due to the presence of the 3,5-dimethylaniline core, which provides additional steric and electronic properties. This can influence the stability and reactivity of the metal complexes formed, making it a valuable ligand in specific catalytic applications.
Eigenschaften
| 872729-02-7 | |
Molekularformel |
C34H33NP2 |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
N,N-bis(diphenylphosphanylmethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C34H33NP2/c1-28-23-29(2)25-30(24-28)35(26-36(31-15-7-3-8-16-31)32-17-9-4-10-18-32)27-37(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-25H,26-27H2,1-2H3 |
InChI-Schlüssel |
OHCOASQXITXXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N(CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)




![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

